molecular formula C19H22BrN3O4 B2955631 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2097861-65-7

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B2955631
CAS RN: 2097861-65-7
M. Wt: 436.306
InChI Key: RQKNCZYVGSDJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a chemical compound that has gained interest in scientific research due to its potential applications in medicine. This compound is commonly referred to as BPP-DE and is a small molecule inhibitor of the protein kinase B-Raf.

Scientific Research Applications

Hydrogen-bonding Patterns

Research on similar compounds, such as enaminones and their analogs, highlights the significance of hydrogen bonding in determining molecular structures and interactions. For instance, the study of enaminones like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone has demonstrated bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This research provides insights into how similar mechanisms might influence the behavior and applications of the compound (Balderson et al., 2007).

Synthesis Techniques

Another avenue of research relevant to this compound involves the synthesis and modification of brominated and methoxy-functionalized ethanones. Studies like the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone provide a foundation for understanding the chemical reactions and protective group strategies that could be applied to similar compounds, showcasing effective methods for halogen exchange and esterification without observing photolytic phenomena (Li Hong-xia, 2007).

Structural Studies and Theoretical Calculations

Further, structural studies and theoretical calculations on analogs, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, contribute to our understanding of molecular geometry, hydrogen bonding, and intermolecular interactions. These studies, involving X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations, provide a comprehensive view of molecular conformations and interactions, which are crucial for predicting the behavior and potential applications of "1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone" in various scientific fields (Karthik et al., 2021).

properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O4/c1-25-16-6-5-13(8-17(16)26-2)9-18(24)23-7-3-4-15(12-23)27-19-21-10-14(20)11-22-19/h5-6,8,10-11,15H,3-4,7,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKNCZYVGSDJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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